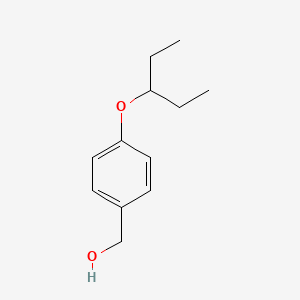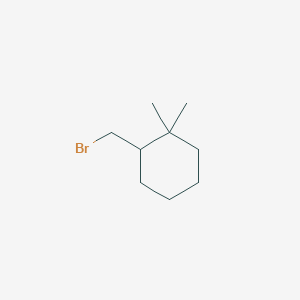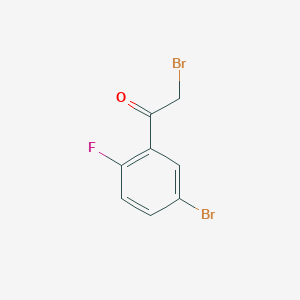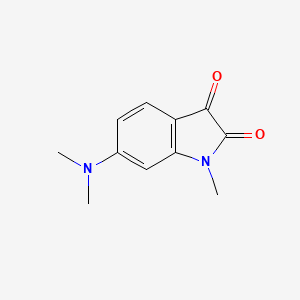
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar indole ring system, with the dimethylamino group providing electron-donating character .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich indole system and the basic dimethylamino group. It might undergo reactions typical for indoles, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could increase its basicity and solubility in polar solvents .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Synthesis of Complex Compounds : The compound reacts with barbituric acid to form 6,6-dimethyl-1,5,6,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and 3,3-dimethyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione, suggesting its utility in synthesizing pyrimidine derivatives (Link et al., 1981).
- Formation of Polycyclic Meridianin Analogues : It has been used to prepare methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, leading to high yields of polycyclic meridianin analogues with uracil structural units (Časar et al., 2005).
- Creation of Dipeptide Derivatives : The compound is instrumental in transforming indolyl glycinates into dipeptide derivatives like 3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, which have potential applications in peptide chemistry (Stanovnik et al., 2007).
Applications in Organic Chemistry
- Molecular Rearrangements : It's involved in reactions leading to molecular rearrangements, such as in the Fischer indole synthesis of β-carbolines, demonstrating its role in complex organic synthesis processes (Luis & Burguete, 1991).
- Formation of Pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones : The compound is used in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones, indicating its versatility in creating novel heterocyclic compounds (Dzvinchuk & Lozinskii, 2007).
Medicinal Chemistry Applications
- Synthesis of Antiviral Compounds : It has been used in the synthesis of compounds with potential antiviral activity, such as in the creation of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-1H-indole-3-carboxylic acids, which have shown efficacy in influenza virus models (Ivashchenko et al., 2014).
- Creation of Cytotoxic Agents : The compound is a precursor in synthesizing cytotoxic agents effective against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Deady et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(dimethylamino)-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPEXKYVPIXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)
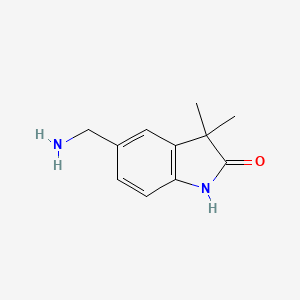
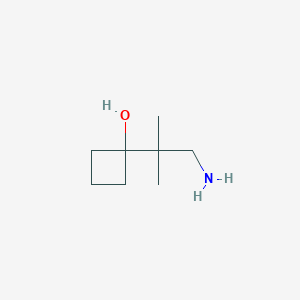
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
